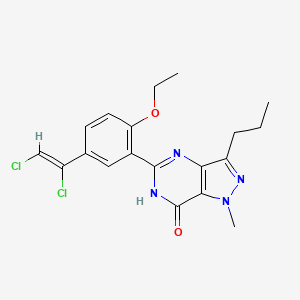
(S)-2-ethylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-ethylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines It is a hydrochloride salt form of (S)-2-ethylpyrrolidine, which is a secondary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-ethylpyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-ethylpyrrolidine.
Chiral Resolution: The chiral resolution of racemic 2-ethylpyrrolidine can be achieved using chiral acids or chromatography techniques.
Formation of Hydrochloride Salt: The (S)-2-ethylpyrrolidine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chiral resolution processes and the use of automated systems to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-ethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines.
Applications De Recherche Scientifique
(S)-2-ethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. As a secondary amine, it can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-ethylpyrrolidine hydrochloride: The enantiomer of (S)-2-ethylpyrrolidine hydrochloride, with different stereochemistry.
2-methylpyrrolidine hydrochloride: A similar compound with a methyl group instead of an ethyl group.
Pyrrolidine hydrochloride: The parent compound without any substituents on the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its ethyl substituent also imparts distinct chemical properties that can influence its reactivity and applications.
Propriétés
IUPAC Name |
(2S)-2-ethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNCADZJRBHOFP-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)





![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)




